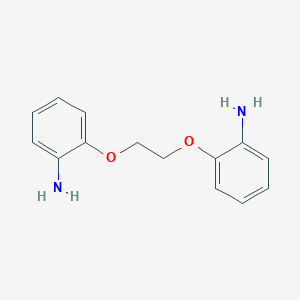

1,2-Bis(o-aminophenoxy)ethane

Overview

Description

Synthesis Analysis

The synthesis of 1,2-bis(o-aminophenoxy)ethane typically involves the catalytic hydrogenation of 1,2-bis(o-nitrophenoxy)ethane. Using a palladium on carbon (Pd/C) catalyst under optimal conditions (temperature, hydrogen pressure, and solvent), high yields and purity of the aminophenoxy compound can be achieved. The reaction's efficiency is influenced by factors such as the catalyst's nature, the reaction's temperature, and the hydrogen pressure, with reported yields up to 90% and purity of 99.6% under the best conditions (Chen Hong-bo, 2011).

Molecular Structure Analysis

This compound exhibits interesting structural features, particularly in its crystal structure. The molecule displays intermolecular close contacts between amine groups and oxygen atoms of neighboring molecules, alongside weak C—H⋯O hydrogen-bonding interactions. This structural arrangement is indicative of the compound's potential for forming supramolecular assemblies, with a twofold axis bisecting the central C---C bond, highlighting its symmetric nature (M. Rademeyer et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming complexes with transition metals such as Co(II), Cu(II), and Ni(II). These complexes are synthesized through a one-stage process, using Pd/C as a catalyst, and characterized by a range of techniques including elemental analysis, IR, UV-Vis spectroscopy, and magnetic measurements, which demonstrate the compound's versatility in coordination chemistry (H. Temel et al., 2007).

Physical Properties Analysis

The physical properties of this compound and its derivatives have been extensively studied. Single crystal X-ray diffraction and computational chemistry analyses reveal the flexible nature of the ethane spacer group, which allows for a variety of conformations in the crystalline state. These structural trends help understand the material's behavior in different environments and potential applications in material science (Jason N. Paraskevopoulos et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards other compounds and its ability to form stable complexes with metals, are crucial for its applications in synthesis and material science. The Schiff base complexes formed with metals like Cu(II), Ni(II), VO(IV), and Zn(II) indicate its strong chelating ability and potential in catalysis and as a precursor for advanced materials (H. Temel, 2004).

Scientific Research Applications

Thermal Decomposition : A study by Altarawneh and Dlugogorski (2014) in "Environmental Science & Technology" explored the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane, a related compound, highlighting the chemical processes such as hydrogen shifts and atom abstractions that occur during decomposition (Altarawneh & Dlugogorski, 2014).

Molecular Structure and Hydrogen Bonding : Koryakova et al. (2017) in "Journal of Structural Chemistry" found that the strength of intermolecular hydrogen bonds in compounds related to 1,2-Bis(o-aminophenoxy)ethane increases with the elongation of the oxyethylene spacer, affecting the compound's properties (Koryakova et al., 2017).

Crystal Structure Analysis : Rademeyer et al. (2005) in "Acta Crystallographica Section E-Structure Reports Online" described the crystal structure of this compound, noting close contacts between amine groups and neighboring atoms and weak C-HO hydrogen-bonding interactions (Rademeyer et al., 2005).

Synthesis of Metal Complexes : Temel, Soran, and Şekerci (2007) in "Russian Journal of Inorganic Chemistry" synthesized new metal complexes using this compound with Co(II), Cu(II), and Ni(II), characterizing them through various analytical methods (Temel et al., 2007).

Catalytic Hydrogenation : A study by Chen Hong-bo (2011) in "Dyestuffs and Coloration" demonstrated the preparation of this compound through catalytic hydrogenation, achieving high purity and yield, which is significant for industrial applications (Chen Hong-bo, 2011).

Synthesis of Schiff Base Complexes : Research by Temel and Şekerci (2001) in "Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry" involved the synthesis of new complexes of manganese(III), cobalt(II), copper(II), and zinc(II) using a Schiff base derived from 1,2-bis(p-aminophenoxy)ethane, showcasing its utility in complex formation (Temel & Şekerci, 2001).

Structural Investigations : Paraskevopoulos et al. (2007) in "Structural Chemistry" investigated the structural possibilities of the 1,2-(bis-phenoxy)ethane family, noting the flexibility of the ethane spacer group and its impact on crystalline state conformations (Paraskevopoulos et al., 2007).

Calcium Buffering and Indicator Functions : Tsien (1980) in "Biochemistry" described the properties of BAPTA and its derivatives, which are based on this compound, as high-affinity buffers and optical indicators for calcium, highlighting their selectivity and minimal toxic effects (Tsien, 1980).

Mechanism of Action

Target of Action

1,2-Bis(o-aminophenoxy)ethane, also known as 2-[2-(2-aminophenoxy)ethoxy]aniline or 2,2’-(Ethylenedioxy)dianiline, is a well-known intracellular calcium chelator . It primarily targets intracellular calcium ions (Ca2+) , which play a crucial role in various cellular processes such as signal transduction, muscle contraction, and cell death .

Mode of Action

The compound interacts with its targets by binding to the free calcium ions in the cell, thereby reducing the concentration of intracellular calcium . This interaction can lead to changes in the cellular processes that are regulated by calcium.

Biochemical Pathways

The compound affects the calcium signaling pathway, which is involved in various cellular processes. By chelating the calcium ions, it can inhibit the activation of the ER stress cascade response (IRE1-TRAF2-JNK, ATF4-CHOP, and ATF6 axis) and regulate the downstream apoptosis-related pathway . It also reduces the inflammatory response .

Pharmacokinetics

It is known that the compound can be loaded into a wide variety of cells, where it is hydrolyzed by cytosolic esterases and is trapped intracellularly as the active chelator . This suggests that the compound has good cell permeability, which is crucial for its bioavailability.

Result of Action

The action of this compound leads to a significant reduction in the concentration of intracellular calcium ions. This can have various molecular and cellular effects, depending on the specific cellular context. For example, in the context of ischemia–reperfusion (I/R) induced acute kidney injury (AKI), the compound has been shown to significantly reduce renal function indicators, alleviate tissular pathological changes, ameliorate tissular oxidative damage, and inhibit apoptosis of renal tubular cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) can affect the compound’s action, efficacy, and stability . Furthermore, the compound’s action can also be influenced by the specific cellular environment, such as the presence of other ions and molecules, the pH, and the temperature.

properties

IUPAC Name |

2-[2-(2-aminophenoxy)ethoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDFQEVOCCOOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365262 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

52411-34-4 | |

| Record name | 2,2′-[1,2-Ethanediylbis(oxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52411-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2,2'-[1,2-ethanediylbis(oxy)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,2-Bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) function as a calcium chelator?

A1: BAPTA, a derivative of this compound, exhibits high affinity for calcium ions (Ca2+). The molecule binds Ca2+ with a 1:1 stoichiometry, effectively buffering intracellular calcium concentrations. This binding prevents calcium from interacting with other cellular components and influencing signaling pathways. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C14H16N2O2, and its molecular weight is 244.29 g/mol.

Q3: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A3: Researchers utilize various spectroscopic techniques, including 1H-NMR, IR, UV-Vis, and fluorescence spectroscopy, to determine the structure and properties of this compound and its derivatives. [, , , ]

Q4: How does the performance of BAPTA as a calcium buffer vary under different pH conditions?

A4: BAPTA demonstrates superior performance as a calcium buffer compared to EGTA across a broader pH range, making it suitable for studying cellular processes under diverse physiological conditions. []

Q5: How do structural modifications of BAPTA affect its calcium affinity?

A5: Introducing electron-releasing substituents on the aromatic rings of BAPTA weakens its affinity for Ca2+, whereas electron-withdrawing groups enhance its affinity. Replacing the ether oxygens with nitrogen atoms can further modulate the Ca2+ and Mg2+ affinities. []

Q6: What is the significance of fluorine substitution in 5FBAPTA?

A6: 5FBAPTA, a difluoro derivative of BAPTA, exhibits large 19F NMR chemical shifts upon chelating divalent cations, making it a valuable tool for measuring intracellular free Ca2+ concentrations using 19F NMR spectroscopy. [, ]

Q7: How does the structure of quin2, a derivative of BAPTA, contribute to its function as a fluorescent calcium indicator?

A7: Quin2, containing a quinoline nucleus, displays a significant shift in its fluorescence spectrum upon binding to Ca2+. This spectral shift is attributed to the hindered conjugation of nitrogen lone-pair electrons with the aromatic rings upon complexation. [, ]

Q8: How is BAPTA typically loaded into cells for intracellular calcium measurements?

A8: BAPTA is commonly loaded into cells as its acetoxymethyl ester (BAPTA-AM) derivative. This nonpolar ester readily permeates the cell membrane and is then hydrolyzed by intracellular esterases, releasing the active BAPTA chelator within the cell. [, , ]

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of BAPTA?

A9: While detailed ADME studies are not explicitly discussed in the provided research papers, it is known that BAPTA-AM is hydrolyzed intracellularly to release BAPTA. The specific metabolic pathways and excretion routes of BAPTA may vary depending on the organism and experimental conditions. [, ]

Q10: What types of cell-based assays and animal models have been used to study the effects of BAPTA and its derivatives?

A10: Researchers have employed BAPTA and its derivatives in various cell-based assays, including studies on lymphocytes [], thymocytes [], melanoma cells [, ], and airway smooth muscle cells []. Animal models, such as mice [, , ] and rats [, ], have also been used to investigate the impact of these compounds on physiological processes.

Q11: What are the potential toxic effects of BAPTA loading on cells?

A11: Loading cells with high concentrations of BAPTA can lead to cytotoxic effects, primarily due to the depletion of cellular ATP levels. [, ] This underscores the importance of optimizing BAPTA concentrations for specific experimental conditions.

Q12: Are there any strategies for targeted delivery of BAPTA to specific tissues or cell types?

A12: While the provided research does not delve into specific targeted delivery strategies for BAPTA, future research could explore possibilities like conjugation with antibodies or nanoparticles to enhance its delivery to desired tissues or cell types.

Q13: What analytical methods are commonly used to quantify BAPTA and its derivatives in biological samples?

A13: Researchers utilize techniques like UV spectroscopy [], 19F NMR spectroscopy [], and radioisotope labeling [, ] to quantify BAPTA and its derivatives in biological samples. The choice of method depends on the specific application and sensitivity required.

Q14: What were the key milestones in the development and application of BAPTA as a calcium chelator in biological research?

A14: The introduction of BAPTA [] marked a significant advancement in calcium signaling research, offering a more versatile and pH-insensitive alternative to EGTA. Subsequent development of fluorescent derivatives like quin2 [] and 19F NMR-sensitive 5FBAPTA [] further expanded the toolkit for studying intracellular calcium dynamics.

Q15: How has the use of BAPTA and its derivatives facilitated research across different scientific disciplines?

A15: BAPTA and its derivatives have played a pivotal role in advancing our understanding of calcium signaling in diverse fields like neuroscience [, , ], immunology [, ], cardiology [, ], and cancer biology [, ]. This highlights the cross-disciplinary impact of these tools in unraveling the complexities of calcium-dependent cellular processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)

![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)